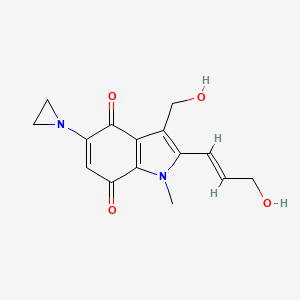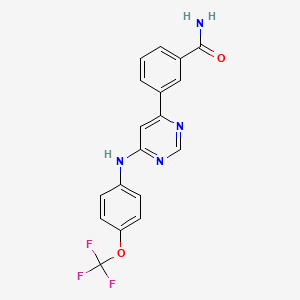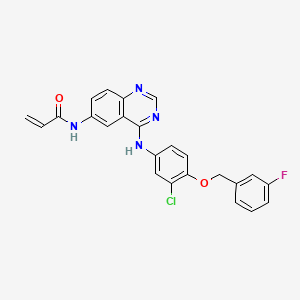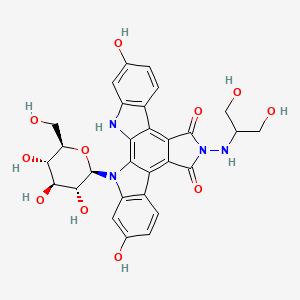
阿帕齐酮
描述
Apaziquone, also known as EO9 and Qapzola, is a small molecule that has been investigated for the treatment of bladder cancer . It is a member of indoles .
Synthesis Analysis
Apaziquone was first synthesized at the University of Amsterdam in 1987 . It was developed as one of a series of derivatives of mitomycin C .Molecular Structure Analysis
Apaziquone is an indolequinone that has three active centers: an aziridinyl group at C5, a vinylic group at C2, and others . Its molecular formula is C15H16N2O4 .Chemical Reactions Analysis
Apaziquone is a prodrug that is activated to DNA damaging species by oxidoreductases, particularly NQO1 . The quinone nucleus of apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone .Physical And Chemical Properties Analysis
Apaziquone has a molecular weight of 288.30 g/mol . It is a member of indoles .科学研究应用
Apaziquone in Cancer Therapy
Apaziquone has shown promise as an anticancer agent, particularly in the treatment of oral cancer. Studies have demonstrated its effectiveness in inducing cytotoxic effects in oral cancer cells, leading to its testing in xenograft mouse models of oral cancer .
Pharmacokinetics and Pharmacodynamics
As a bioreductive drug, Apaziquone is designed to be activated by oxidoreductases present within tumors. This activation leads to the drug becoming a DNA-damaging agent, which is particularly effective against non-muscle invasive bladder cancer .
Clinical Trials and Drug Development
Apaziquone has undergone various phases of clinical trials to evaluate its efficacy and safety profile. The focus has been on its application as a treatment for non-muscle invasive bladder cancer, where it has shown potential benefits .
Mechanism of Action
The mechanism by which Apaziquone exerts its effects involves the activation of the prodrug by enzymes such as NQO1, which are abundant in certain tumor types. This activation leads to DNA damage within the cancer cells, contributing to their destruction .
Potential Combination Therapies
Research is also exploring the use of Apaziquone in combination with other anticancer agents. The goal is to enhance its therapeutic effects and potentially overcome resistance mechanisms that cancer cells may develop .
Drug Formulation and Delivery
Advancements in drug formulation are being investigated to improve the delivery and efficacy of Apaziquone. This includes optimizing the concentration and administration method to maximize its anticancer activity while minimizing side effects .
Molecular Biology Research
At the molecular level, studies are delving into the specific interactions between Apaziquone and DNA, as well as how it affects various signaling pathways within cancer cells. This research aims to further understand its mechanism of action and identify potential biomarkers for response .
Future Directions
Ongoing research is looking into new applications of Apaziquone beyond its current use cases. This includes investigating its effects on other types of cancer and understanding its long-term outcomes in patients undergoing treatment .
作用机制
Target of Action
Apaziquone, also known as EO9 and Qapzola, is a prodrug that is activated by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1) . The primary targets of Apaziquone are these oxidoreductases present within the tumor .
Mode of Action
Apaziquone is a bioreductive prodrug, meaning it is designed to be activated by enzymes (oxidoreductases) present within the tumor . The quinone nucleus of Apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone in the presence of oxygen, generating superoxide anions .
Biochemical Pathways
Apaziquone belongs to a class of anticancer drugs known as bioreductive drugs . These drugs are designed to be activated by enzymes (oxidoreductases) present within the tumor . The active metabolites of Apaziquone alkylate DNA, leading to apoptosis . This activity is preferentially expressed in neoplastic cells .
Pharmacokinetics
Apaziquone’s pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously . These properties were ideal for loco-regional therapies . Apaziquone demonstrated good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically to marker lesions . It was well tolerated with no systemic side effects .
Result of Action
Apaziquone treatment inhibited cell proliferation and induced apoptosis in OSCC cells in vitro . Apaziquone treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage suggesting induction of apoptosis by Apaziquone in oral cancer cells .
Action Environment
The factors that influence the bioreductive activation process of Apaziquone include the extent of tumor vasculature and pharmacokinetics . The drug’s ability to penetrate through multiple layers of cells and metabolism/sequestration of the drug within cells or the extracellular matrix also play a role . Because of its specific pharmacological properties, Apaziquone is excellently suited for local therapy such as NMIBC .
属性
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apaziquone | |
CAS RN |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)



![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)


